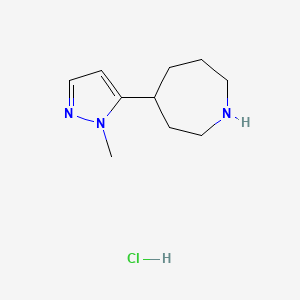
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride is a heterocyclic organic compound with the molecular formula C10H18ClN3 and a molecular weight of 215.7 g/mol. This compound has shown promising results in various scientific experiments and has gained significant attention in research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride typically involves the nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives . One common method includes the reaction of 1-methyl-1H-pyrazole with azepane in the presence of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows standard organic synthesis protocols involving the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or azepane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antileishmanial and antimalarial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with biological macromolecules, affecting their function and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate different biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-1H-pyrazole: A precursor in the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride.
Azepane: Another precursor used in the synthesis of the compound.
Hydrazine derivatives: Used in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and an azepane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H18ClN3 |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
4-(2-methylpyrazol-3-yl)azepane;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-13-10(5-8-12-13)9-3-2-6-11-7-4-9;/h5,8-9,11H,2-4,6-7H2,1H3;1H |
Clé InChI |
UIFARYTXMLADNY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2CCCNCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


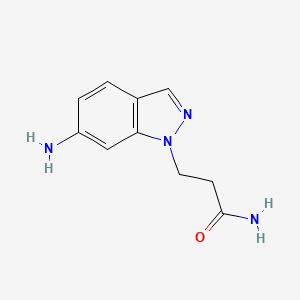
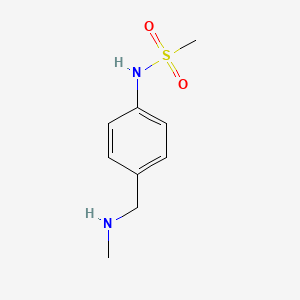
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
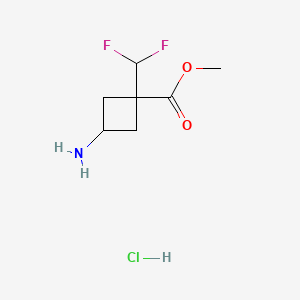
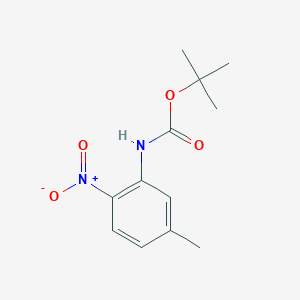
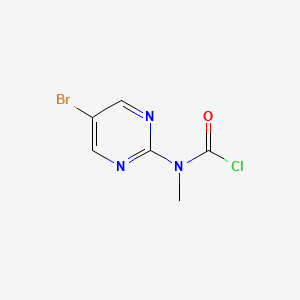
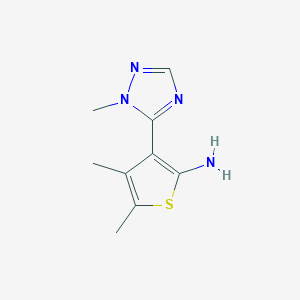
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


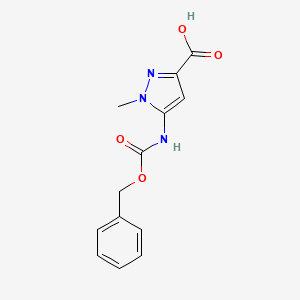
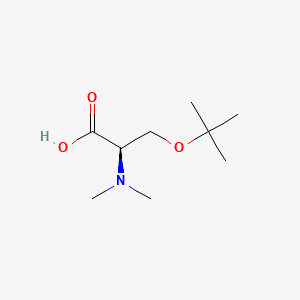
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
